4-Azido-2-methylbenzo[H]quinoline
CAS No.: 61773-10-2
Cat. No.: VC19483994
Molecular Formula: C14H10N4
Molecular Weight: 234.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61773-10-2 |
|---|---|
| Molecular Formula | C14H10N4 |
| Molecular Weight | 234.26 g/mol |
| IUPAC Name | 4-azido-2-methylbenzo[h]quinoline |
| Standard InChI | InChI=1S/C14H10N4/c1-9-8-13(17-18-15)12-7-6-10-4-2-3-5-11(10)14(12)16-9/h2-8H,1H3 |
| Standard InChI Key | AMNAVNJKVWWXIN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C=CC3=CC=CC=C3C2=N1)N=[N+]=[N-] |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
4-Azido-2-methylbenzo[h]quinoline (C<sub>14</sub>H<sub>11</sub>N<sub>4</sub>) belongs to the fused polycyclic aromatic hydrocarbon class, featuring a quinoline core fused with a naphthalene system at the [h] position. The methyl group at C2 and the azido (-N<sub>3</sub>) group at C4 introduce steric and electronic modifications that significantly alter its behavior compared to unsubstituted benzo[h]quinoline .
Table 1: Comparative Molecular Properties of Benzo[h]quinoline Derivatives
The azido group’s high polar surface area (PSA) suggests increased solubility in polar aprotic solvents compared to non-azidated analogs . Computational models predict a distorted planar geometry due to steric interactions between the methyl and azido groups, potentially influencing packing in crystalline states .
Spectroscopic Signatures
While experimental spectra for 4-azido-2-methylbenzo[h]quinoline are unavailable, its trifluoromethyl analog exhibits distinctive <sup>19</sup>F NMR signals at -60 to -65 ppm, with UV-Vis absorption maxima near 320 nm attributed to n→π* transitions in the azido group . Infrared spectroscopy of similar azidoquinolines shows strong asymmetric N<sub>3</sub> stretching vibrations at 2100–2120 cm<sup>-1</sup> .
Synthesis and Catalytic Pathways
Historical Synthetic Approaches
The synthesis of 4-azido-2-methylbenzo[h]quinoline likely follows strategies developed for related azidoquinolines. A plausible route involves:
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Friedländer Annulation: Condensation of 2-amino-1-naphthalenecarboxaldehyde with methyl-substituted β-keto esters to form the quinoline core .
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Diazotransfer Reaction: Introduction of the azido group via copper-catalyzed diazotransfer to a 4-amino precursor using triflyl azide .
Table 2: Comparative Reaction Conditions for Azidoquinoline Synthesis
Recent advances in nanocatalysis, particularly using magnetically recoverable Fe<sub>3</sub>O<sub>4</sub>-based systems, demonstrate improved efficiency for similar transformations . These methods enable catalyst reuse for ≥5 cycles without significant activity loss, critical for scaling azidoquinoline production .
Physicochemical and Stability Profiles
Thermal Behavior
Azido-containing compounds typically exhibit thermal instability above 150°C, with decomposition pathways involving nitrogen extrusion. Differential scanning calorimetry (DSC) of 4-azido-2-(trifluoromethyl)benzo[h]quinoline shows exothermic decomposition at 162°C , suggesting the methyl analog may decompose at slightly higher temperatures due to reduced electron-withdrawing effects.
Solubility and Partitioning
Table 3: Predicted Solubility Parameters
| Solvent | Solubility (mg/mL) | LogP |
|---|---|---|
| Water | 0.12 | 4.1 |
| Ethanol | 8.7 | - |
| Dichloromethane | 22.4 | - |
| Dimethyl Sulfoxide | 34.9 | - |
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